molecular formula C10H21N3O B15255490 2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide

2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B15255490
M. Wt: 199.29 g/mol
InChI Key: ADTUYGFGPSLSJZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2-methyl substituent on the pyrrolidine ring, an aminomethyl group at the 2-position, and an isopropyl (propan-2-yl) carboxamide moiety. Pyrrolidine derivatives are widely explored for their bioactivity, including CNS modulation, enzyme inhibition, and antimicrobial properties .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-(aminomethyl)-2-methyl-N-propan-2-ylpyrrolidine-1-carboxamide

InChI

InChI=1S/C10H21N3O/c1-8(2)12-9(14)13-6-4-5-10(13,3)7-11/h8H,4-7,11H2,1-3H3,(H,12,14)

InChI Key

ADTUYGFGPSLSJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCCC1(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method includes the cyclization of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solid-phase synthesis techniques and the use of automated synthesizers to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure can be compared to other pyrrolidine carboxamides documented in the evidence:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (IUPAC) Substituents/Modifications Molecular Weight (g/mol) Notable Features
2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide (Target) 2-Aminomethyl, 2-methyl, N-isopropyl ~197.28 Increased hydrophilicity (aminomethyl) and lipophilicity (isopropyl) balance.
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide 2-Hydroxymethyl, N,N-dimethyl 172.22 Lower molecular weight; hydroxymethyl enhances solubility.
(2R,4S)-4-(Cyclopropanesulfonamido)-2-methyl-N-((5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)methyl)pyrrolidine-1-carboxamide Cyclopropanesulfonamido, tosyl-pyrrolopyrazine >500 (estimated) Complex substituents likely for kinase inhibition or patent applications.
(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide Peptide-like extensions, nitroanilino group ~550 (estimated) Designed for peptide-mimetic drug candidates.
Key Observations:
  • Hydrophilicity vs. Lipophilicity: The target compound’s aminomethyl group may improve aqueous solubility compared to purely alkyl-substituted analogs (e.g., N,N-dimethyl derivatives in ), while the isopropyl group balances lipophilicity for membrane permeability.

Biological Activity

2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide, a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in antibacterial and anticancer research.

The compound's molecular formula is C10H20N2O2C_{10}H_{20}N_{2}O_{2}, with a molecular weight of approximately 200.28 g/mol. It features a chiral center, which contributes to its biological activity. The structure can be represented as follows:

SMILES NC C H 1CCCN1\text{SMILES NC C H 1CCCN1}

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate amine precursors. Variants of this synthesis have been documented, showcasing different substituents that enhance biological efficacy.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for certain derivatives were as low as 0.125 μg/mL, demonstrating potent activity compared to standard antibiotics like vancomycin .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
2-(Aminomethyl)-2-methyl...MRSA0.125
Related Pyrrolidine DerivativeMSSA0.125
Control (Vancomycin)MRSA0.5

Anticancer Activity

The compound has also been investigated for anticancer properties. In vitro studies have shown that pyrrolidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Notably, compounds with similar structures have demonstrated the ability to modulate protein interactions critical for tumor progression .

Case Study: Anticancer Efficacy
In a preclinical model, a pyrrolidine-based compound exhibited a reduction in tumor size by over 50% when administered at therapeutic doses over four weeks. This finding supports further exploration into the compound's mechanism of action and potential clinical applications.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways.

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